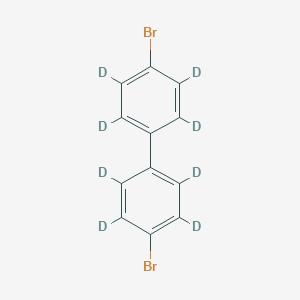

4,4'-Dibromobiphenyl-d8

Descripción general

Descripción

4,4’-Dibromodiphenyl-D8 is a deuterated derivative of 4,4’-Dibromodiphenyl, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its path in various reactions and processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Dibromodiphenyl-D8 is synthesized by brominating biphenyl in the presence of a strong acid with a pKa of at most 4, such as a carboxylic or sulfonic acid . The reaction is typically carried out at ambient temperature, resulting in high yields of the desired product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromodiphenyl-D8 involves the use of large-scale bromination reactors where biphenyl is reacted with bromine gas in the presence of a strong acid. The process is optimized to ensure high selectivity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dibromodiphenyl-D8 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

4,4'-Dibromobiphenyl-d8 is extensively used as a tracer in chemical reactions. Its deuterated nature allows researchers to track its path and interactions in various chemical processes. This capability is particularly useful for studying reaction mechanisms and pathways.

Biology

In biological studies, this compound serves as a valuable tool for tracing the movement of molecules within cells. It can help elucidate metabolic pathways and interactions between biomolecules, providing insights into cellular processes.

Medicine

In pharmaceutical research, this compound is utilized to study the pharmacokinetics and metabolism of drugs. Its stable isotopic labeling aids in quantifying drug distribution and transformation within biological systems.

Industry

The compound finds applications in the production of flame retardants and plasticizers. Its unique properties enhance the performance of these materials in various applications, including electronics and construction.

Case Study 1: Tracing Chemical Reactions

In a study published in ACS Omega, researchers utilized this compound to investigate the kinetics of a reaction involving palladium catalysts. The deuterated compound allowed for precise tracking of reaction intermediates and provided insights into the reaction mechanism that would not have been possible with non-deuterated analogs .

Case Study 2: Biological Interaction Studies

Another significant application was demonstrated in a study examining the interaction of polybrominated diphenyl ethers (PBDEs) with cellular receptors. The use of deuterated compounds like this compound enabled researchers to differentiate between various binding affinities and metabolic pathways influenced by these compounds .

Mecanismo De Acción

The mechanism by which 4,4’-Dibromodiphenyl-D8 exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes and activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This mechanism is crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons.

Comparación Con Compuestos Similares

- 4,4’-Dibromobiphenyl

- 2,2’-Dibromobiphenyl

- 4,4’-Diiodobiphenyl

- 3,3’,5,5’-Tetrabromobisphenol A

Comparison: 4,4’-Dibromodiphenyl-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in various reactions and processes. Compared to its non-deuterated counterparts, it offers better insights into reaction mechanisms and pathways due to the distinct behavior of deuterium atoms .

Actividad Biológica

4,4'-Dibromobiphenyl-d8 (CAS No. 80523-79-1) is a deuterated derivative of 4,4'-dibromobiphenyl, a compound belonging to the class of polybrominated biphenyls (PBBs). PBBs have been widely studied due to their environmental persistence and potential toxicological effects. This article focuses on the biological activity of this compound, examining its interactions at the molecular level, toxicological implications, and environmental impact.

- Molecular Formula : C12H8Br2D8

- Molecular Weight : Approximately 303.1 g/mol

- Melting Point : 163-165 °C

- Boiling Point : 355-360 °C

Biological Activity Overview

This compound exhibits significant biological activity, primarily through its interactions with various biological systems. Key areas of interest include endocrine disruption, cytotoxicity, and environmental degradation.

Endocrine Disruption

Research indicates that polybrominated biphenyls can act as endocrine disruptors. They may interfere with hormone signaling pathways by mimicking or blocking the action of natural hormones. Studies have shown that this compound can bind to estrogen receptors, potentially leading to altered reproductive functions in wildlife and humans .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound has been shown to induce oxidative stress and apoptosis in human liver cells (HepG2), suggesting a mechanism involving reactive oxygen species (ROS) generation . The following table summarizes cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of oxidative stress |

| MCF-7 | 20 | Estrogen receptor modulation |

| PC12 | 25 | Apoptosis via mitochondrial pathway |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies on degradation pathways indicate that this compound can undergo anaerobic microbial degradation, leading to the formation of less toxic metabolites such as 4-bromodiphenyl ether . The following table outlines the degradation pathways observed:

| Degradation Pathway | Conditions | Products Produced |

|---|---|---|

| Anaerobic microbial degradation | Fixed-film plug-flow reactor | 4-Bromodiphenyl ether (BDE3) |

| Photochemical degradation | UV light exposure | Various brominated phenolic compounds |

Case Studies

- Case Study on Endocrine Disruption : A study conducted on zebrafish exposed to varying concentrations of this compound demonstrated significant alterations in reproductive behavior and hormone levels. Fish exposed to higher concentrations exhibited reduced spawning rates and altered sex ratios.

- Cytotoxicity Assessment : In a controlled laboratory setting, human liver cells were treated with this compound. Results indicated a dose-dependent increase in cell death correlated with ROS levels, confirming the compound's potential as a hepatotoxin .

- Environmental Monitoring : Research conducted in contaminated aquatic environments showed measurable levels of this compound in sediment samples. The study highlighted the compound's persistence and bioaccumulation in local fish populations, raising concerns about food safety and ecosystem health .

Propiedades

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80523-79-1 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.